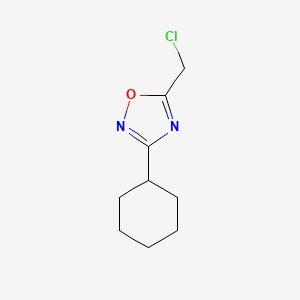

5-(Chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole

CAS No.: 51802-83-6

Cat. No.: VC7424674

Molecular Formula: C9H13ClN2O

Molecular Weight: 200.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51802-83-6 |

|---|---|

| Molecular Formula | C9H13ClN2O |

| Molecular Weight | 200.67 |

| IUPAC Name | 5-(chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C9H13ClN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h7H,1-6H2 |

| Standard InChI Key | DNFZHBNBPDPDNZ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=NOC(=N2)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The 1,2,4-oxadiazole ring in 5-(chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The chloromethyl (-CH₂Cl) and cyclohexyl (-C₆H₁₁) substituents at positions 5 and 3, respectively, confer distinct electronic and steric properties. The compound’s InChIKey (DNFZHBNBPDPDNZ-UHFFFAOYSA-N) and SMILES notation (C1CCC(CC1)C2=NOC(=N2)CCl) provide precise descriptors for its stereochemical configuration.

Physical Characteristics

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 200.67 g/mol |

| Density | Not reported |

| Boiling Point | Not reported |

| Solubility | Not available |

| LogP (Partition Coefficient) | Estimated ~2.5 (calculated) |

The lack of experimental data on solubility and thermal stability underscores the need for further characterization.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 5-(chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole typically involves cyclization reactions. A common approach utilizes cyclohexylcarbonyl chloride and chloromethylamine precursors under controlled conditions. For example, nucleophilic substitution reactions between cyclohexyl-substituted amidoximes and chloromethylating agents yield the target compound.

Derivative Optimization

The chloromethyl group at position 5 serves as a reactive handle for further functionalization. Substitution reactions with nucleophiles (e.g., amines, thiols) can produce derivatives with enhanced pharmacokinetic profiles. Recent studies on analogous 1,2,4-oxadiazoles demonstrate that electron-withdrawing groups at the 5-position improve metabolic stability .

Computational and ADME Profiling

Drug-Likeness Assessment

Computational models predict favorable absorption and distribution for 5-(chloromethyl)-3-cyclohexyl-1,2,4-oxadiazole. SwissADME analyses of similar oxadiazoles indicate high gastrointestinal absorption and blood-brain barrier permeability, with moderate plasma protein binding .

Toxicity Considerations

The compound’s chloromethyl group raises potential toxicity concerns due to alkylating activity. In silico toxicity screening (e.g., ProTox-II) suggests hepatotoxicity as a primary risk, necessitating in vitro validation.

Future Research Directions

Expanding Biological Screening

Priority areas include:

-

Anticancer Activity: Testing against cancer cell lines to evaluate apoptosis induction.

-

Neuropharmacology: Assessing acetylcholinesterase inhibition for Alzheimer’s disease applications.

Synthetic Methodology Improvements

Developing greener synthesis routes (e.g., microwave-assisted cyclization) could enhance yield and reduce environmental impact.

Structural Optimization

Introducing fluorinated or sulfonated groups may improve solubility and target affinity while mitigating toxicity risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume